molecular formula C17H18N6O2S2 B2559973 N-(pyridin-3-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine CAS No. 1021250-33-8

N-(pyridin-3-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine

Cat. No.: B2559973
CAS No.: 1021250-33-8
M. Wt: 402.49
InChI Key: FRKRCYUWNMJFFK-UHFFFAOYSA-N
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Description

N-(pyridin-3-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine is a useful research compound. Its molecular formula is C17H18N6O2S2 and its molecular weight is 402.49. The purity is usually 95%.
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Biological Activity

N-(pyridin-3-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound belongs to a class of heterocyclic compounds and exhibits various pharmacological properties. This article reviews the biological activity of this compound, focusing on its anti-tubercular, anti-inflammatory, and cytotoxic effects based on recent research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

Molecular Formula C16H18N4O2S\text{Molecular Formula C}_{16}\text{H}_{18}\text{N}_{4}\text{O}_{2}\text{S}

1. Anti-Tubercular Activity

Recent studies have explored the anti-tubercular activity of various derivatives related to this compound. For instance, a series of substituted pyridazine derivatives were synthesized and evaluated against Mycobacterium tuberculosis H37Ra. Among these derivatives, several exhibited significant anti-tubercular activity with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. Notably, the most active compounds demonstrated IC90 values between 3.73 to 4.00 μM, indicating their potential as effective anti-tubercular agents .

Table 1: Anti-Tubercular Activity of Selected Compounds

CompoundIC50 (μM)IC90 (μM)
Compound 6a1.353.73
Compound 6e2.184.00
Compound 6h--
Compound 7e--

2. Anti-inflammatory Activity

In addition to its anti-tubercular properties, this compound has been investigated for its anti-inflammatory effects. A related study highlighted that certain pyridazine derivatives can selectively inhibit glial activation, reducing the production of pro-inflammatory cytokines such as IL-1 beta and nitric oxide without compromising beneficial glial functions . This suggests that the compound may serve as a potential therapeutic agent in neurodegenerative diseases characterized by excessive glial activation.

3. Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In the context of this compound, studies have indicated that several active derivatives exhibit low cytotoxicity against human embryonic kidney cells (HEK293), suggesting a favorable safety margin for further development in therapeutic applications .

Table 2: Cytotoxicity Results on HEK293 Cells

CompoundCytotoxic Concentration (μM)
Compound 6a>100
Compound 6e>100
Compound 7e>100

Case Studies and Research Findings

Several research studies have focused on the synthesis and evaluation of related compounds within this chemical class:

  • Synthesis and Evaluation : A study synthesized a range of pyridazine derivatives and assessed their biological activities, revealing promising anti-tubercular effects alongside acceptable cytotoxicity profiles .
  • Mechanism of Action : The mechanism through which these compounds exert their biological effects involves interaction with specific molecular targets within cells, potentially modulating pathways involved in inflammation and infection response .

Properties

IUPAC Name

N-pyridin-3-yl-6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2S2/c24-27(25,17-4-2-12-26-17)23-10-8-22(9-11-23)16-6-5-15(20-21-16)19-14-3-1-7-18-13-14/h1-7,12-13H,8-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKRCYUWNMJFFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)NC3=CN=CC=C3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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